{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester {2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463555
InChI: InChI=1S/C15H29N3O3/c1-5-18(13(19)10-16)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3,(H,17,20)
SMILES: CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester

CAS No.:

Cat. No.: VC13463555

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[2-[(2-aminoacetyl)-ethylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C15H29N3O3/c1-5-18(13(19)10-16)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3,(H,17,20)
Standard InChI Key FOPFLGRUZVXQIR-UHFFFAOYSA-N
SMILES CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN
Canonical SMILES CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN

Introduction

Molecular Formula

The molecular formula of the compound can be deduced as C12H24N3O3C_{12}H_{24}N_{3}O_3 based on its name.

Structural Features

  • Cyclohexyl Group: Provides structural rigidity and hydrophobicity.

  • Amino-acetyl Moiety: Enhances hydrogen bonding potential.

  • tert-Butyl Carbamate (Boc) Group: A common protecting group in organic synthesis, ensuring stability during reactions.

Synthesis Pathways

While the exact synthesis route for this compound was not explicitly documented, general methods for preparing similar carbamate derivatives are well-established.

General Procedure

  • Starting Materials:

    • Cyclohexyl amines.

    • tert-Butyl chloroformate (for introducing the Boc group).

    • Amino-acetyl derivatives.

  • Reaction Steps:

    • Protection of the amine group using tert-butyl chloroformate.

    • Coupling with amino-acetyl derivatives using standard peptide coupling agents like EDC or DCC.

    • Purification via recrystallization or chromatography.

  • Conditions:

    • Solvents like dichloromethane or acetonitrile.

    • Base catalysts such as triethylamine.

Applications

Carbamate derivatives have diverse applications due to their chemical versatility.

Pharmaceutical Use

Carbamates often exhibit biological activity, including:

  • Enzyme inhibition (e.g., cholinesterase inhibitors).

  • Antimicrobial properties.

  • Potential use in drug delivery systems due to their stability and reactivity.

Material Science

Compounds with cyclohexyl groups are used in polymer synthesis, offering mechanical strength and thermal stability.

Related Research Findings

Although no direct studies on this compound were found, research on structurally similar compounds offers insights:

Study FocusKey FindingsReference
Synthesis of tert-butyl carbamatesHigh yields achieved using tert-butyl chloroformate in organic solvents
Biological evaluation of carbamate derivativesDemonstrated anticancer and antibacterial activity
Structural studies of Boc-protected aminesEnhanced stability under reaction conditions

Challenges

  • Limited availability of specific data for novel compounds like this one.

  • Optimization of synthetic routes for scalability.

Future Research

  • Exploration of its pharmacological potential through docking studies and biological assays.

  • Development of eco-friendly synthesis methods.

This article synthesizes information from related compounds to provide an authoritative overview of {2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester, emphasizing its potential significance in chemistry and biology. Further experimental studies would enhance our understanding of its properties and applications.

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